molecular formula C14H18N4 B6471569 benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine CAS No. 2640978-81-8

benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine

Cat. No.: B6471569
CAS No.: 2640978-81-8
M. Wt: 242.32 g/mol
InChI Key: CATVRLFNPSRUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine is a complex organic compound that features a unique combination of benzyl, methyl, and pyrrolo[2,1-c][1,2,4]triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine typically involves multi-step organic reactions. One common approach is the condensation of benzylamine with a suitable pyrrolo[2,1-c][1,2,4]triazole derivative under controlled conditions. The reaction may require the use of catalysts such as methanesulfonic acid and solvents like methanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or methyl groups, using reagents like sodium hydroxide or halogenating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include methanesulfonic acid, methanol, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain kinases, leading to altered cell signaling and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine is unique due to its specific combination of benzyl, methyl, and pyrrolo[2,1-c][1,2,4]triazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-17(10-12-6-3-2-4-7-12)11-14-16-15-13-8-5-9-18(13)14/h2-4,6-7H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATVRLFNPSRUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=NN=C3N2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.